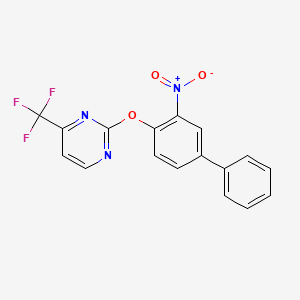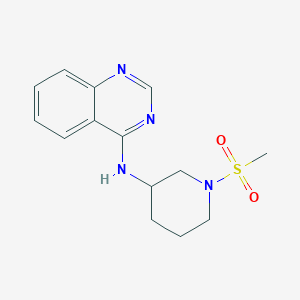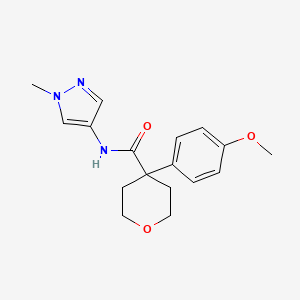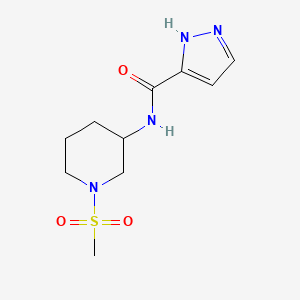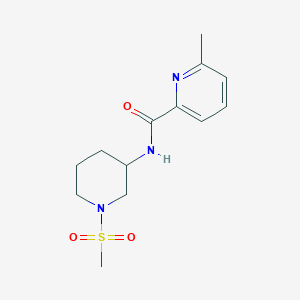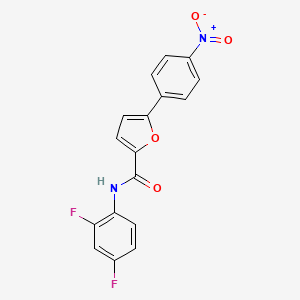
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid or a similar reagent.
Attachment of the difluorophenyl group: This can be done through a substitution reaction, where a difluorophenyl halide reacts with the furan ring.
Formation of the carboxamide group: This involves the reaction of the carboxylic acid derivative of the furan ring with an amine.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction and increase yield.
Control of temperature and pressure: To ensure the reaction proceeds efficiently.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The difluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include various substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the synthesis of materials or as a catalyst.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibiting their activity.
Interact with receptors: Modulating their signaling pathways.
Affect cellular processes: Such as cell division or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-difluorophenyl)-5-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amine group instead of a nitro group.
N-(2,4-difluorophenyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both difluorophenyl and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4/c18-11-3-6-14(13(19)9-11)20-17(22)16-8-7-15(25-16)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQJQRYWGWSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
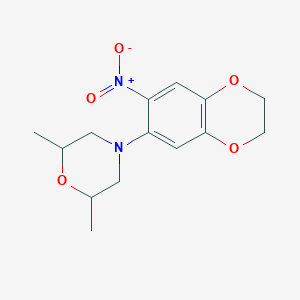
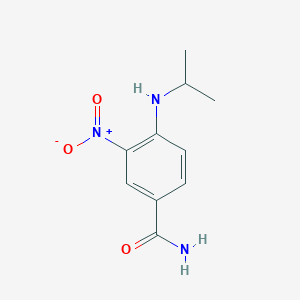
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
